Product packaging for 8-Bromopyrido[1,2-a]benzimidazole(Cat. No.:)

8-Bromopyrido[1,2-a]benzimidazole

Cat. No.: B14118055
M. Wt: 247.09 g/mol
InChI Key: UUJPDSPYADSMDG-UHFFFAOYSA-N
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Description

Significance of Pyrido[1,2-a]benzimidazole (B3050246) Core Structures in Heterocyclic Chemistry

The pyrido[1,2-a]benzimidazole core is a privileged scaffold in heterocyclic chemistry due to its structural rigidity and extensive π-conjugation. This endows its derivatives with a range of interesting photophysical properties, making them valuable as phosphors and fluorescent dyes. urfu.ru Their structural similarity to purines and pyrimidines has also made them attractive candidates in the search for new biologically active compounds. urfu.ruresearchgate.net Indeed, derivatives of this scaffold have been investigated for a wide spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. urfu.ruresearchgate.net

The synthesis of the pyrido[1,2-a]benzimidazole ring system can be achieved through various strategies, often involving the condensation of substituted 2-aminobenzimidazoles with appropriate reaction partners. urfu.runih.gov Transition-metal-catalyzed C-H bond activation has also emerged as a powerful tool for the construction of these fused heterocyclic systems. researchgate.net

Overview of Strategic Positions for Functionalization in Pyrido[1,2-a]benzimidazoles, with Emphasis on Halogenated Derivatives

The pyrido[1,2-a]benzimidazole scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of its physical, chemical, and biological properties. Strategic functionalization can be directed to either the pyridine (B92270) or the benzimidazole (B57391) portion of the molecule. The introduction of substituents can significantly influence the electronic nature and steric environment of the scaffold, thereby modulating its reactivity and potential applications.

Among the various functionalization strategies, the introduction of a halogen atom, particularly bromine, at specific positions is of paramount importance. Halogenated derivatives serve as versatile synthetic intermediates, enabling a wide array of subsequent chemical transformations. The carbon-halogen bond can be readily activated for cross-coupling reactions, nucleophilic substitutions, and other metal-catalyzed processes, providing access to a diverse library of more complex molecules. The strategic placement of a bromine atom, for instance, can pave the way for the introduction of various functional groups that would be difficult to incorporate directly.

Rationale for Focused Research on 8-Bromopyrido[1,2-a]benzimidazole as a Synthetic Intermediate

The specific focus on This compound stems from its potential as a key building block in organic synthesis. The bromine atom at the 8-position of the pyrido[1,2-a]benzimidazole core is strategically located on the benzo-fused part of the molecule. This position is electronically distinct and offers a handle for selective chemical manipulation.

The presence of the bromo substituent makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Consequently, this compound can be utilized to synthesize a wide range of derivatives with tailored properties for applications in medicinal chemistry, materials science, and beyond. Its role as a synthetic intermediate is crucial for accessing novel compounds that may exhibit enhanced biological activity or unique photophysical characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrN2 B14118055 8-Bromopyrido[1,2-a]benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

8-bromopyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7BrN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H

InChI Key

UUJPDSPYADSMDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 8 Bromopyrido 1,2 a Benzimidazole

Retrosynthetic Analysis and Key Disconnections for 8-Bromopyrido[1,2-a]benzimidazole Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds forming the fused imidazole (B134444) and pyridine (B92270) rings.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Pyridine Ring: This approach involves the disconnection of the C-N and C-C bonds of the pyridine ring. This leads to a substituted 2-aminobenzimidazole precursor. The pyridine ring can then be formed through a cyclization reaction.

Pathway B: Disconnection of the Imidazole Ring: This strategy focuses on disconnecting the C-N bonds of the imidazole ring. This leads to a substituted pyridine derivative which can then be cyclized to form the benzimidazole (B57391) portion of the molecule.

These disconnections suggest that key precursors for the synthesis would include substituted benzimidazoles or pyridines, which can then be further functionalized and cyclized. The choice of pathway often depends on the availability of starting materials and the desired regioselectivity of the bromination step.

Precursor Design and Selection for Regioselective Bromination and Cyclization

The synthesis of this compound requires careful design of precursors to ensure the bromine atom is introduced at the correct position. The regioselectivity of bromination is a critical aspect of the synthetic strategy. Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. The position of bromination is directed by the electronic properties of the substituents already present on the ring.

For instance, if the bromination is performed on a substituted benzimidazole precursor, the existing substituents will influence where the incoming bromine atom is attached. Understanding the directing effects of these groups is crucial for designing a synthesis that yields the desired 8-bromo isomer. Ab initio calculations can be used to predict the positional selectivity of electrophilic aromatic bromination.

Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br₂). The choice of brominating agent and reaction conditions can also influence the regioselectivity of the reaction.

Direct Annulation and Cyclocondensation Approaches

Direct annulation and cyclocondensation reactions are powerful methods for the construction of fused heterocyclic systems like pyrido[1,2-a]benzimidazoles. These approaches involve the formation of multiple bonds in a single synthetic step, often catalyzed by transition metals.

Transition-metal catalysis plays a pivotal role in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Palladium, copper, and ruthenium catalysts are particularly effective in promoting the cyclization reactions required for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. In the context of this compound synthesis, a palladium catalyst can be used to facilitate the intramolecular cyclization of a suitably functionalized precursor to form the fused imidazole ring.

For example, a precursor containing an amino group and a halide on adjacent aromatic rings can undergo intramolecular C-N coupling in the presence of a palladium catalyst to form the benzimidazole core. A highly efficient diversified methodology for the preparation of benzimidazoles has been established using a palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides rsc.org.

Catalyst SystemPrecursor TypeReaction TypeRef.
Pd(OAc)₂ / Ligando-haloaniline derivativeIntramolecular C-N Coupling researchgate.net
Pd₂ (dba)₃ / LigandN-(2-iodophenyl)pyridine-2-amineIntramolecular Buchwald-Hartwig Amination

Table 1: Examples of Palladium-Catalyzed Reactions for Benzimidazole Synthesis

Copper catalysts offer a cost-effective and efficient alternative to palladium for C-N bond formation. Copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds and can be applied to the synthesis of benzimidazoles. One-pot methods have been developed for the production of 2-arylaminobenzimidazoles based on copper-catalyzed domino C-N cross-coupling reactions nih.gov.

An efficient method for the synthesis of benzimidazoles involves the cascade reactions of o-haloacetanilide derivatives with amidine hydrochlorides using a copper catalyst core.ac.ukresearchgate.net. This approach demonstrates the utility of copper in facilitating the key bond-forming steps.

CatalystPrecursorsReaction ConditionsRef.
CuIN-substituted o-phenylenediamines, sulfonyl azides, terminal alkynesThree-component coupling nih.gov
CuBro-haloacetanilide derivatives, amidine hydrochloridesCascade reaction core.ac.ukresearchgate.net

Table 2: Examples of Copper-Catalyzed Benzimidazole Synthesis

Ruthenium catalysts are known to promote C-H activation, a powerful strategy that allows for the direct functionalization of C-H bonds. This approach can be utilized in tandem with cyclization reactions to construct complex heterocyclic systems. Ruthenium-catalyzed C-H bond functionalization has been described in numerous reviews, covering arylation, alkenylation, and annulation reactions mdpi.com.

While direct examples for this compound might be specific, the principles of ruthenium-catalyzed C-H activation can be applied. For instance, a ruthenium catalyst could facilitate the coupling of a substituted pyridine with a benzimidazole precursor through C-H activation, leading to the formation of the desired fused ring system. Mechanistic studies have shown that the formation of a five-membered cyclic ruthenium complex can facilitate C-H activation researchgate.net. The use of ruthenium catalysts for C-H activation reactions is a growing field with significant potential for the synthesis of complex molecules researchgate.netscilit.com.

Catalyst SystemReaction TypeKey FeatureRef.
[RuCl₂(p-cymene)]₂ / AgSbF₆Oxidative C-H bond alkenylationFormation of a six-membered ruthenacycle mdpi.com
[Ru(p-cymene)Cl₂]₂ / AgSbF₆Intermolecular coupling of imidamides and diazo compounds[4+1] annulation sci-hub.se

Table 3: Ruthenium-Catalyzed C-H Activation Approaches

Metal-Free Cyclization Strategies

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact. Several metal-free strategies have been successfully employed for the synthesis of the pyrido[1,2-a]benzimidazole (B3050246) core structure.

The reaction is typically optimized in terms of the iodine source, solvent, and temperature to achieve high yields. thieme-connect.com For instance, the use of molecular iodine (I₂) as the iodide source has proven effective. thieme-connect.com A study on the synthesis of related benzimidazoles via oxidative cyclization highlighted the use of oxidizing agents like iodobenzene diacetate (IBD) in solvents such as dioxane at room temperature, achieving high yields in short reaction times. chemrxiv.org Such conditions could potentially be adapted for the synthesis of the target bromo-substituted compound.

Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecular architectures in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov A notable example is a one-pot, four-component reaction involving a pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile. nih.gov The mechanism is believed to involve the formation of a polysubstituted benzene intermediate, followed by substitution and annulation with the pyridine. nih.gov To synthesize the 8-bromo derivative, a bromo-substituted pyridine or aldehyde could potentially be employed in this MCR protocol.

Another versatile three-component reaction for the synthesis of related fused imidazoles, such as benzimidazole-imidazo[1,2-a]pyridines, involves the coupling of benzimidazole-linked aminopyridines, aldehydes, and isonitriles. nycu.edu.tw This reaction is often catalyzed by a Lewis acid like scandium(III) triflate and can be performed under solvent-free conditions, making it an environmentally benign approach. nycu.edu.tw Adapting such a strategy would require the synthesis of a bromo-substituted benzimidazole-linked aminopyridine precursor.

Intramolecular Cyclization of Substituted Precursors

Intramolecular cyclization of appropriately substituted precursors is a common and effective strategy for the formation of fused heterocyclic systems. For the synthesis of this compound, a key precursor would be an N-(bromo-substituted-phenyl)-2-aminopyridine. The intramolecular C-N bond formation can be achieved through various methods.

One approach involves the direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines. In this reaction, the pyridine moiety can act as a directing group and an intramolecular nucleophile. thieme-connect.com While often metal-catalyzed, metal-free versions are also being explored. Another strategy is the reductive intramolecular cyclization of N-(2-nitro-4-bromophenyl)pyridinium chloride. jraic.com This reaction is typically carried out using a reducing agent like tin(II) chloride in an acidic medium. jraic.com The reduction of the nitro group is followed by a spontaneous cyclization to form the desired pyrido[1,2-a]benzimidazole ring system. jraic.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthetic routes to this compound can be significantly influenced by the reaction conditions. Careful optimization of parameters such as solvent, temperature, catalyst loading, and ligand effects is crucial for developing efficient and practical synthetic protocols.

The choice of solvent can have a profound impact on the reaction outcome. For instance, in multicomponent reactions leading to pyrido[1,2-a]benzimidazoles, acetonitrile is often used as the solvent. nih.gov In other cyclization reactions, solvents like dichloroethane have been found to be optimal, especially under microwave irradiation. nycu.edu.tw The polarity and boiling point of the solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate.

Temperature is another critical parameter. Many of the cyclization reactions require elevated temperatures to proceed at a reasonable rate. For example, some multicomponent reactions are carried out at reflux temperatures. nih.gov Microwave heating has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. nycu.edu.twnih.gov A screening of temperatures, for example from room temperature up to 130 °C, is typically performed to find the optimal condition for a specific transformation. nycu.edu.tw

Below is a table summarizing the effect of solvent and temperature on the yield of a related fused benzimidazole synthesis, illustrating the importance of these parameters.

Table 1: Effect of Solvent and Temperature on Yield

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Water 25 2 Low Conversion
2 Water 60 2 Low Conversion
3 Acetonitrile 80 12 75
4 Dichloroethane 130 (Microwave) 0.17 86
5 Dioxane 100 10 89

This table is a representative example based on data for the synthesis of related benzimidazole derivatives and is intended to illustrate the general effects of solvent and temperature.

In catalyzed reactions, the nature of the catalyst, its loading, and the presence of ligands are critical for achieving high efficiency and selectivity. While the focus of this section is on metal-free strategies, it is worth noting that in related metal-catalyzed syntheses of benzimidazoles, the optimization of these parameters is key. For instance, in copper-catalyzed reactions, varying the copper source (e.g., CuI, Cu(OAc)₂) and the amount of catalyst can significantly impact the yield. nih.gov

In the context of metal-free reactions, the "catalyst" can refer to a promoter or an organocatalyst. For example, in iodine-mediated reactions, the loading of iodine is a parameter to be optimized. thieme-connect.com Similarly, in acid-catalyzed multicomponent reactions, the choice and amount of the acid catalyst (e.g., p-TsOH, Sc(OTf)₃) can influence the reaction efficiency. nycu.edu.twnih.gov

The following table demonstrates the effect of catalyst loading on the yield of a representative benzimidazole synthesis.

Table 2: Effect of Catalyst Loading on Yield

Entry Catalyst Catalyst Loading (mol%) Yield (%)
1 Sc(OTf)₃ 5 78
2 Sc(OTf)₃ 10 92
3 Sc(OTf)₃ 15 91
4 p-TsOH 10 65
5 No Catalyst - <10

This table is a representative example based on data for the synthesis of related benzimidazole derivatives and is intended to illustrate the general effects of catalyst loading.

Pressure and Stirring Rate Considerations

The synthesis of related heterocyclic compounds, such as benzimidazole derivatives, is sometimes performed under microwave irradiation, which can lead to an increase in pressure within the reaction vessel. nih.govnih.gov However, specific studies detailing a systematic investigation into the effects of varying pressure or stirring rates on the yield, purity, or reaction kinetics for the synthesis of this compound are not present in the surveyed literature.

For many synthetic procedures involving solid reagents or heterogeneous mixtures, adequate stirring is a critical parameter to ensure efficient heat and mass transfer, which can influence reaction rates and outcomes. However, without specific experimental data for the synthesis of this compound, any discussion on optimal stirring rates would be speculative. The precise effects of these parameters are typically determined empirically during process development and optimization studies.

Scalability Assessment of Synthetic Routes for this compound

An assessment of the scalability of synthetic routes for this compound is challenging due to the lack of published scale-up studies. While the compound is commercially available, indicating that scalable synthetic methods exist, the specific details of these large-scale processes are often proprietary and not disclosed in public-domain research. hoffmanchemicals.comhoffmanchemicals.com

General challenges in scaling up the synthesis of complex heterocyclic compounds can include:

Exothermic Reactions: Managing heat transfer becomes crucial on a larger scale to prevent runaway reactions.

Reagent Addition: The rate and method of reagent addition can significantly impact impurity profiles.

Work-up and Purification: Isolation and purification methods, such as crystallization or chromatography, often require significant redevelopment for large-scale production.

While some research on other benzimidazole derivatives reports successful large-scale synthesis, these findings cannot be directly extrapolated to this compound without specific process development and validation. nih.gov A thorough scalability assessment would necessitate dedicated studies to identify and address potential challenges in transitioning from laboratory-scale to pilot or industrial-scale production.

Structural Elucidation Methodologies for 8 Bromopyrido 1,2 a Benzimidazole and Its Derivatives

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov

For 8-Bromopyrido[1,2-a]benzimidazole and its derivatives, HRMS is used to confirm the presence and number of bromine atoms due to their characteristic isotopic pattern. The high resolution of the instrument allows for the differentiation between compounds with very similar nominal masses but different elemental compositions. nih.gov For example, the structure of 7-trifluoro- and 7-nitropyrido[1,2-a]benzimidazole (B11498725) was proven in part by high-resolution mass spectrometry. jraic.com Similarly, the molecular formula of this compound-7-carbonitrile has been confirmed as C12H6BrN3. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

In the structural analysis of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, in benzimidazole (B57391) derivatives, characteristic absorption bands for N-H stretching (if present), C=N stretching of the imidazole (B134444) ring, and C-H stretching of the aromatic rings can be observed. orientjchem.orgresearchgate.net The presence of a bromine atom is not directly observed in a typical IR spectrum, but its influence on the vibrations of the rest of the molecule can be subtly detected. For N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, FT-IR analysis was part of the characterization process. researchgate.netpreprints.org The IR spectrum of benzimidazole itself shows N-H stretching vibrations between 2540 and 3060 cm⁻¹, though these can overlap with C=C stretching and C-H bending vibrations. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Benzimidazole Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
N-H stretch3261-3481 orientjchem.org
Aromatic C-H stretch~3080 researchgate.net
C-H aliphatic stretch2908-2979 orientjchem.org
C=O stretch~1697 researchgate.net
N-O stretch (Nitro group)~1346 researchgate.net
C-Br stretch~597 researchgate.net

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization (e.g., Raman Spectroscopy)

While less commonly reported for this specific class of compounds in the provided context, Raman spectroscopy can serve as a valuable complementary technique to IR spectroscopy. Raman scattering provides information about molecular vibrations, and it is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For benzimidazole, the Raman spectrum can provide additional details about the vibrations of the fused ring system.

Theoretical and Computational Investigations of 8 Bromopyrido 1,2 a Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For 8-Bromopyrido[1,2-a]benzimidazole, DFT calculations offer a detailed understanding of its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.trsapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. dergipark.org.tr A smaller gap suggests higher reactivity. nih.gov

In the case of benzimidazole (B57391) derivatives, the HOMO is typically localized over the benzimidazole ring, while the LUMO is distributed across both the benzimidazole and phenyl rings. dergipark.org.tr The introduction of a bromine atom at the 8-position is expected to influence the energies of these orbitals. Bromine, being an electron-withdrawing group, would likely lower the energy of both the HOMO and LUMO. This can affect the molecule's reactivity in electrophilic and nucleophilic reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzimidazole Derivative A -5.886 -1.987 3.899

Note: The data in this table are illustrative and represent typical values for benzimidazole derivatives as found in computational studies. Actual values for this compound would require specific calculations.

The Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. nih.gov The ESP map displays regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Regions with negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. dergipark.org.trnih.gov

For a molecule like this compound, the ESP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. The bromine atom, being highly electronegative, would also create a region of negative potential. The hydrogen atoms of the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. wuxiapptec.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, theoretical calculations of NMR chemical shifts and IR frequencies can provide valuable structural information.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts. beilstein-journals.org A systematic study of the 1H NMR spectra of pyrido[1,2-a]benzimidazole (B3050246) and its derivatives has shown that the proton at the 1-position (H1) of the pyridine (B92270) ring typically appears at the lowest field due to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.net Conversely, the proton at the 2-position (H2) is usually found in the most upfield region of the spectrum. researchgate.net The introduction of a bromine atom at the 8-position would be expected to cause a downfield shift for the neighboring protons due to its electron-withdrawing nature.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. For benzimidazole derivatives, characteristic IR bands include N-H stretching vibrations (if present), C-H stretching of the aromatic rings, and various ring stretching and bending modes. researchgate.net Computational analysis can help in the precise assignment of these vibrational modes.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The analysis of the transition state structure and its energy (the activation energy) provides critical insights into the reaction kinetics and feasibility. wuxibiology.com

Conformational Analysis and Molecular Dynamics Simulations

While the pyrido[1,2-a]benzimidazole ring system is largely planar, substituents can introduce conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For derivatives with flexible side chains, this is particularly important as the conformation can significantly impact biological activity.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. researchgate.net By simulating the motion of atoms and molecules, MD can reveal how a molecule like this compound behaves in different environments, such as in solution or when interacting with a biological target. semanticscholar.orgrsc.org These simulations are valuable for understanding the stability of different conformations and for studying the binding process of a ligand to a receptor. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Modified Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds.

For modified derivatives of this compound, a QSPR study could be used to predict properties such as solubility, boiling point, or chromatographic retention times. The first step in a QSPR study is to calculate a set of molecular descriptors that encode the structural information of the molecules. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Subsequently, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the property of interest. Such models can accelerate the design of new derivatives with desired properties.

Potential Applications of 8 Bromopyrido 1,2 a Benzimidazole and Its Derivatives in Materials Science and Photophysics

Exploration as Building Blocks for Optoelectronic Materials

The conjugated and planar nature of the pyrido[1,2-a]benzimidazole (B3050246) system makes it an attractive building block for materials designed for optoelectronic applications. researchgate.netnih.gov The presence of a bromo-substituent on this framework is particularly strategic, as it serves as a reactive site for cross-coupling reactions, which are fundamental to the synthesis of complex organic electronic materials.

The 8-bromo position on the pyrido[1,2-a]benzimidazole ring is a key feature for its use in polymerization reactions. Halogenated aromatic compounds are common precursors in transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon bonds and are extensively used to synthesize conjugated polymers.

Derivatives of 8-Bromopyrido[1,2-a]benzimidazole can be envisioned to react with various di-boronic acids or di-stannanes to create novel copolymers. By carefully selecting the comonomer, the electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the bandgap of the resulting polymer can be systematically tuned. For instance, copolymerizing it with electron-donating or electron-accepting units would allow for precise control over the material's charge transport characteristics, making them suitable for various electronic devices. While specific research on polymers derived from this compound is still emerging, studies on other bromo-substituted heterocycles have demonstrated the viability of this approach. For example, bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidines have been successfully used in Sonogashira cross-coupling reactions to create a series of derivatives with tunable photophysical properties. nih.gov

The intrinsic fluorescence of the pyrido[1,2-a]benzimidazole core suggests its potential use in the emissive layer of Organic Light-Emitting Diodes (OLEDs). researchgate.net Research on related benzimidazole-pyrene hybrids has shown their efficacy as blue emitters in OLEDs, demonstrating the capability of the benzimidazole (B57391) scaffold in achieving efficient electroluminescence. researchgate.net An OLED device using a non-doped emissive layer of a benzimidazole-pyrene derivative exhibited an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m², producing pure blue light. researchgate.net The 8-bromo derivative could serve as a precursor to even more complex and efficient emitters. The bromine atom can be replaced with other functional groups through cross-coupling to fine-tune the emission color, improve charge injection/transport, and enhance device stability.

Furthermore, the "heavy atom effect" of bromine can promote intersystem crossing from the singlet excited state to the triplet state. This property is highly desirable for developing phosphorescent emitters for OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

In the realm of Organic Photovoltaics (OPVs), the pyrido[1,2-a]benzimidazole unit can be incorporated into either donor or acceptor materials. Its electron-rich nature makes it a potential component for donor polymers, while appropriate functionalization could also lead to acceptor-type materials. The ability to create well-defined copolymers using the 8-bromo derivative allows for the systematic optimization of the material's absorption spectrum to better match the solar spectrum and for the tuning of energy levels to ensure efficient charge separation at the donor-acceptor interface.

Advanced Sensor Design

Fluorescent chemosensors are powerful tools for detecting a wide range of analytes, from metal ions to biological molecules. Benzimidazole-based fluorescent probes have been developed for detecting various species including ions and biothiols. researchgate.netrsc.orgnih.gov The sensing mechanism often relies on the interaction between the analyte and the fluorophore, which causes a change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift).

The this compound scaffold is an excellent platform for designing such sensors. The bromine atom can be readily converted into a specific binding site for a target analyte. For example, it could be transformed into a crown ether-like structure for sensing metal cations or into a hydrogen-bonding donor/acceptor group for anion recognition. A benzimidazole-functionalized BODIPY derivative, for instance, showed selective colorimetric sensing for the hydrogen sulfate (B86663) anion. mdpi.com

Furthermore, the pyrido[1,2-a]benzimidazole core can be part of a Fluorescence Resonance Energy Transfer (FRET) system. In one such design, the pyrido[1,2-a]benzimidazole unit acted as a donor fluorophore in a FRET-based probe for detecting Cu²⁺ ions with high selectivity and a low detection limit of 42 nM. researchgate.net The 8-position provides an ideal site to attach the acceptor part of the FRET pair or the analyte recognition unit, allowing for the rational design of highly sensitive and selective ratiometric sensors. The development of sensors based on the imidazole (B134444) scaffold for fluoride (B91410) ion detection further highlights the versatility of this chemical family in sensor applications. rsc.org

Table 2: List of Chemical Compounds

Compound Name
This compound
2,1,3-benzothiadiazole
Benzimidazole
BODIPY
Pyrene
Pyrido[1,2-a]benzimidazole
Pyrimido[1,2-a]benzimidazole

Development of Chemo- and Fluorosensors

The inherent fluorescence of the pyrido[1,2-a]benzimidazole core provides a strong foundation for the design of "turn-on" or "turn-off" fluorescent sensors. rsc.org The strategic functionalization of this core structure allows for the introduction of specific recognition sites for various analytes, including metal ions and anions.

Researchers have successfully synthesized pyrido[1,2-a]benzimidazole derivatives that act as photoluminescent chemosensors for the detection of metal ions. For instance, a catalyst-free microwave-assisted annulation protocol has been employed to create functionalized pyrido[1,2-a]benzimidazole derivatives. One of the synthesized compounds was identified as an effective "on-off" photoluminescent probe for the selective detection of ferric (Fe³⁺) and silver (Ag⁺) ions. rsc.org

Furthermore, the development of a ratiometric fluorescent probe for copper (Cu²⁺) has been achieved through a Fluorescence Resonance Energy Transfer (FRET) system incorporating a pyrido[1,2-a]benzimidazole-rhodamine framework. rsc.orgnih.gov This system demonstrates the adaptability of the pyrido[1,2-a]benzimidazole scaffold in sophisticated sensor design. In another application, a ratiometric fluorescent probe based on a pyrido[1,2-a]benzimidazole fluorophore has been developed for sensing sulfite. rsc.org

The versatility of this heterocyclic system extends to the detection of anions. A novel chemodosimeter for fluoride ions was developed based on an unprecedented intramolecular cyclization of a pyridinium (B92312) salt to a pyrido[1,2-a]benzimidazole. researchgate.net The sensing portfolio of this class of compounds also includes pH sensors, where amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have been characterized as novel pH probes. mdpi.com The introduction of isobutylamine (B53898) groups onto the pentacyclic aromatic core influences their photophysical and acid-base properties, allowing for substantial changes in spectroscopic responses in acidic conditions. mdpi.com

While direct studies on this compound are limited, the bromine substituent at the 8-position could potentially modulate the electronic and photophysical properties of the core structure. The electron-withdrawing nature of the bromine atom can influence the energy levels of the molecular orbitals, which may lead to shifts in the absorption and emission spectra. Additionally, the "heavy atom effect" of bromine could enhance intersystem crossing, potentially leading to phosphorescent sensors.

Sensor Type Target Analyte Sensing Strategy Key Features
Photoluminescent ChemosensorFe³⁺, Ag⁺"On-Off" FluorescenceSelective detection
Ratiometric Fluorescent ProbeCu²⁺FRET SystemRatiometric response, suitable for living cells
Ratiometric Fluorescent ProbeSulfiteRatiometric FluorescenceHigh sensitivity
ChemodosimeterFluorideIntramolecular CyclizationHigh selectivity
pH SensorH⁺Protonation-induced spectral changesTunable pKa

Sensing Mechanisms and Selectivity Enhancement

The sensing mechanisms of pyrido[1,2-a]benzimidazole-based sensors are primarily rooted in the modulation of their photophysical properties upon interaction with an analyte. The most common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).

In PET-based sensors, the interaction of the analyte with the receptor unit can inhibit or promote the transfer of an electron from the receptor to the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. For ICT sensors, the binding of an analyte alters the electron density distribution within the molecule, causing a shift in the emission wavelength. FRET-based ratiometric probes, such as the pyrido[1,2-a]benzimidazole-rhodamine system for Cu²⁺, utilize the distance-dependent energy transfer between a donor fluorophore (the pyrido[1,2-a]benzimidazole moiety) and an acceptor. The binding of the analyte modulates the efficiency of this energy transfer, resulting in a ratiometric change in the fluorescence intensity at two different wavelengths. rsc.orgnih.gov

Selectivity is a critical parameter for any chemosensor and is largely dictated by the design of the receptor site. By incorporating specific binding moieties that have a high affinity for the target analyte, the selectivity of the sensor can be significantly enhanced. For example, the use of a rhodamine spirolactam structure in the Cu²⁺ probe provides a well-established recognition site for this metal ion. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, play a crucial role in understanding and predicting the sensing mechanisms and in the rational design of new sensors. mdpi.com These theoretical insights can help in elucidating the nature of the interaction between the sensor and the analyte and in optimizing the photophysical properties of the sensor for improved performance.

Future Research Directions and Challenges in the Chemistry of 8 Bromopyrido 1,2 a Benzimidazole

Development of More Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 8-Bromopyrido[1,2-a]benzimidazole and its derivatives is a key area for future research. Traditional methods for the synthesis of related heterocyclic compounds often involve harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste. Modern synthetic chemistry is increasingly focused on green and sustainable practices, and the synthesis of this compound should be no exception.

Future research should focus on the development of catalytic, one-pot, and multicomponent reactions that maximize atom economy. For instance, the use of transition-metal catalysts, such as palladium, copper, and rhodium, has been instrumental in the synthesis of various benzimidazole (B57391) derivatives through C-H activation and cross-coupling reactions. researchgate.net Exploring these catalytic systems for the direct C-H functionalization and annulation of appropriately substituted precursors could provide a more direct and atom-economical route to this compound.

Furthermore, the application of alternative energy sources like microwave irradiation and ultrasound has shown promise in accelerating reaction rates and improving yields in the synthesis of related pyrimido[1,2-a]benzimidazoles. nih.gov The use of eco-friendly solvents or even solvent-free reaction conditions is another critical aspect to be explored. nih.gov The development of such sustainable pathways will not only be environmentally responsible but also economically advantageous for the potential large-scale production of this compound-based compounds.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom at the 8-position of the pyrido[1,2-a]benzimidazole (B3050246) core is a key functional group that can be exploited for a wide range of chemical transformations. While classical cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings are expected to be applicable, future research should aim to uncover novel and unprecedented reactivity patterns.

A significant challenge and opportunity lies in the selective functionalization of the other positions of the heterocyclic core in the presence of the bromo substituent. Understanding the regioselectivity of electrophilic and nucleophilic substitution reactions on the 8-bromo scaffold is crucial for the rational design of new derivatives.

Moreover, the exploration of modern synthetic methodologies such as photoredox catalysis could unlock new reaction pathways. beilstein-journals.orgnih.gov For example, the generation of radical intermediates from the C-Br bond under mild photoredox conditions could enable novel C-C and C-heteroatom bond formations that are not accessible through traditional methods. The investigation of tandem reactions, where multiple bonds are formed in a single operation, could also lead to the efficient construction of complex molecules from simple this compound building blocks.

Integration into Complex Supramolecular Architectures

The planar and rigid structure of the pyrido[1,2-a]benzimidazole scaffold makes it an attractive building block for the construction of complex supramolecular architectures. The 8-bromo substituent provides a convenient attachment point for linking these units together or for introducing specific recognition motifs.

Future research in this area could focus on the design and synthesis of macrocycles, cages, and polymers incorporating the this compound unit. These supramolecular systems could exhibit interesting host-guest chemistry, with potential applications in sensing, catalysis, and drug delivery. The self-assembly of appropriately functionalized this compound derivatives into well-defined nanostructures is another promising avenue. nih.gov

A key challenge will be to control the directionality and strength of the intermolecular interactions to achieve the desired supramolecular architecture. This will require a deep understanding of the non-covalent forces at play, such as hydrogen bonding, π-π stacking, and halogen bonding.

Advanced Functionalization for Tailored Material Properties

The unique electronic and photophysical properties of the pyrido[1,2-a]benzimidazole core can be fine-tuned through chemical modification. The 8-bromo position serves as a versatile anchor for the introduction of various functional groups to tailor the material properties for specific applications.

One exciting direction is the development of novel organic light-emitting diode (OLED) materials. mdpi.com By attaching electron-donating or electron-withdrawing groups to the 8-position, it may be possible to modulate the emission color and efficiency of the resulting materials. Similarly, the synthesis of this compound derivatives with photochromic or thermochromic properties could lead to the development of smart materials for applications in optical data storage and sensing. tubitak.gov.trresearchgate.netescholarship.org

The challenge in this area lies in establishing clear structure-property relationships. A systematic study of how different substituents at the 8-position affect the optical and electronic properties of the pyrido[1,2-a]benzimidazole scaffold is needed. This will enable the rational design of materials with optimized performance for specific applications.

Computational Chemistry for Predictive Design and Discovery of New Derivatives

Computational chemistry is a powerful tool that can accelerate the discovery and development of new this compound derivatives with desired properties. nih.gov Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures, as well as the spectroscopic properties of novel compounds before their synthesis. nih.govnih.govresearchgate.net This can help to prioritize synthetic targets and guide the design of molecules with specific functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish correlations between the structural features of this compound derivatives and their biological or material properties. ijpsr.comnih.govscirp.orgbiointerfaceresearch.com These models can then be used to predict the activity of virtual compounds, further streamlining the discovery process.

The main challenge in this field is the development of accurate and reliable computational models. The choice of computational method and basis set can significantly impact the accuracy of the predictions. Therefore, careful validation of the computational models against experimental data is crucial. Despite these challenges, the synergy between computational and experimental chemistry holds immense promise for the future of this compound research.

Q & A

Q. How are multicomponent reactions (MCRs) optimized for diversifying this compound libraries?

  • Answer:
  • Substrate scope : MCRs with heterocyclic enamines or α,β-unsaturated carbonyl compounds yield 15–20 derivatives per reaction .
  • Green solvents : Propylene oxide or water minimize environmental impact .
  • Workflow integration : One-pot reactions reduce purification steps, achieving >70% yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.